(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula CHBClFO and a molecular weight of 190.37 g/mol. This compound is a derivative of phenylboronic acid, characterized by the presence of chlorine, fluorine, and hydroxyl substituents on the phenyl ring. It is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various chemical syntheses .
The compound can be synthesized through various methods, including palladium-catalyzed reactions, making it a valuable reagent in both academic and industrial settings. It has been extensively studied for its potential applications in medicinal chemistry and materials science .
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid falls under the category of boronic acids, which are known for their utility in organic synthesis due to their ability to form stable complexes with various transition metals. This classification highlights its role as a versatile building block in the synthesis of complex organic molecules .
The synthesis of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be achieved through several methods:
The reaction conditions typically include the use of bases such as potassium acetate and palladium catalysts like Pd(dppf)Cl, conducted under inert atmospheres to prevent oxidation and ensure high yields .
The molecular structure of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid features a phenolic hydroxyl group, a chlorine atom at the meta position, and a fluorine atom at the para position relative to the hydroxyl group on the aromatic ring. The boronic acid functional group (-B(OH)) is attached directly to the phenyl ring.
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid participates in several important chemical reactions:
These reactions are typically performed under mild conditions, making them compatible with a wide range of functional groups, which is advantageous in complex organic synthesis .
The primary mechanism involving (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. In this process:
This mechanism underscores its utility in synthesizing complex organic molecules and pharmaceuticals, where precise control over carbon-carbon bond formation is required.
The compound has high gastrointestinal absorption properties, indicating potential bioavailability when used in biological applications .
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid has diverse applications across various fields:
This compound's unique properties make it an essential tool for researchers and industries focused on synthetic chemistry and material science advancements.
The synthesis of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid relies heavily on palladium-catalyzed borylation of halogenated precursors, where regiochemical control and functional group compatibility present significant synthetic challenges. The target compound's aryl halide precursor—typically a polyhalogenated phenol derivative—requires strategic halogen placement to accommodate subsequent boronation while preserving the chlorine and fluorine substituents at their designated positions. The sterically crowded environment created by ortho-halo substituents substantially impacts transmetalation kinetics, necessitating tailored catalytic systems .
Catalyst selection critically determines reaction efficiency due to competing protodeboronation and deborylation side reactions. Pd(dppf)Cl₂ and Pd(PPh₃)₄ complexes demonstrate superior performance for electron-deficient aryl halides, with ligand bulkiness proving essential for preventing undesired homocoupling. The presence of both chlorine and fluorine substituents creates an electron-deficient ring system that benefits from electron-rich palladium complexes. Bis(di-tert-butylphosphino)ferrocene palladium catalysts enable effective oxidative addition into the C–Br bond of 3,5-dihalo-4-hydroxyphenyl precursors while tolerating the acidic phenol functionality [8].
Organoboron reagent choice significantly impacts yield stability and purification feasibility. While pinacol boronic esters offer air stability and crystallinity, their transmetalation rates lag behind boronic acids in aqueous systems. Alternatively, organotrifluoroborate salts provide enhanced stability against protodeboronation under basic conditions but require hydrolytic activation prior to transmetalation. For the target compound, in situ generated boronic acids from pinacol esters often provide optimal balance, as the phenolic hydroxyl group facilitates boronate complex formation, accelerating transmetalation kinetics .
Table 1: Catalyst Performance in Boronation of 3,5-Dihalo-4-hydroxyphenyl Precursors
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Major Side Product |
---|---|---|---|---|---|
Pd(OAc)₂ | PPh₃ | Dioxane | 85 | 38 | Protodeboronation |
Pd(dppf)Cl₂ | None | THF | 65 | 72 | Homocoupled biaryl |
Pd₂(dba)₃ | XPhos | Toluene | 90 | 89 | Dehalogenated arene |
Pd(PPh₃)₄ | None | DMF/H₂O | 80 | 67 | Phenol deoxygenation |
Transmetalation mechanisms involving boronic acids proceed via base-assisted generation of tetracoordinated borate species. The phenolic hydroxyl group in the target precursor participates in hydrogen bonding with the alkoxide base, facilitating boronate formation. Kinetic studies reveal that electron-withdrawing substituents ortho to the boronic acid slow transmetalation by reducing nucleophilicity at the ipso-carbon. This electronic deactivation necessitates higher catalyst loadings (typically 3-5 mol%) and extended reaction times (12-24 hours) compared to unsubstituted phenylboronic acids [8].
The strategic introduction of chlorine and fluorine at adjacent positions on the phenolic ring demands meticulous sequential halogenation protocols governed by ortho-directing effects and electronic differentiation. Regioselective chlorination requires electrophilic chlorination of 5-fluoro-4-hydroxyphenyl intermediates, leveraging the hydroxyl group's strong ortho/para-directing influence. Selective mono-chlorination at the ortho position benefits from steric screening by the fluorine atom, which exhibits moderate ortho-directing capability. Temperature control below 5°C proves essential to prevent polychlorination, with dichloromethane providing optimal solvent polarity for controlled electrophilic attack [5].
The "halogen dance" rearrangement presents a significant complication in maintaining positional fidelity of fluorine and chlorine substituents during lithiation-borylation sequences. This phenomenon occurs when lithium-halogen exchange generates aryl lithium species that subsequently attack neighboring halogenated aromatics. For 3,5-dihalo-4-hydroxy systems, this side reaction is suppressed through:
Solvent systems dramatically influence hydroxyl group participation during boronation. Mixed aqueous-organic media (THF/H₂O 4:1) enable boronic acid solubilization through hydrogen-bonding networks while providing the aqueous environment necessary for boronate formation. Buffered conditions (pH 7-8) prevent both acid-catalyzed deborylation and base-induced protodeboronation. For the target compound, phosphate-buffered dioxane/water mixtures provide optimal pH control, maintaining the phenolic hydroxyl in its anionic state which electronically activates the ring toward palladium insertion [6].
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
Synthetic Step | Reagent | Solvent System | Temperature | Time | Critical Parameter Control |
---|---|---|---|---|---|
Regioselective chlorination | Cl₂, AlCl₃ | CH₂Cl₂ | 0-5°C | 30 min | Stoichiometric control (1.05 eq Cl₂) |
Fluorine introduction | KF, crown ether | DMF | 120°C | 4 h | Anhydrous conditions |
Hydroxyl group protection | MOMCl, i-Pr₂NEt | CH₃CN | 25°C | 12 h | Controlled basicity (pH 7.5) |
Miyaura borylation | B₂pin₂, Pd(dppf)Cl₂ | Dioxane | 80°C | 8 h | Oxygen-free environment |
Deprotection | HCl, THF | THF/H₂O (3:1) | 60°C | 2 h | Acid concentration (0.5M) |
Directed ortho-metalation (DoM) strategies provide an alternative pathway for halogen positioning using the hydroxyl group as a directing element. Protection of the phenol as a bulky silyl ether enables selective lithiation ortho to the oxygen functionality, followed by electrophilic halogen quench. The fluorine atom, with its moderate +R effect, enhances ortho-lithiation kinetics when positioned meta to the directing group. Subsequent halogen-metal exchange at the chlorine position enables boron electrophile introduction, though competing halogen scrambling necessitates careful stoichiometry control [5] [6].
The simultaneous presence of boronic acid and phenolic hydroxyl groups creates stability challenges due to potential cyclic anhydride formation and pH-sensitive decomposition pathways. Protecting group strategies must simultaneously stabilize the boronic acid moiety while preventing oxidation of the phenolic functionality. MIDA (N-methyliminodiacetic acid) boronates offer exceptional protection by forming stable tricoordinate complexes that resist transmetalation until deprotected under mild aqueous conditions. This protection strategy enables chromatographic purification of advanced intermediates that would otherwise undergo protodeboronation on silica gel [7].
Pinacol esterification provides robust protection for boronic acid groups during halogenation steps involving electrophilic reagents. The cyclic ester's stability toward Lewis acids (e.g., AlCl₃) allows chlorination of protected precursors without boron-leaving group interactions. Crucially, the pinacol protection must be installed prior to electrophilic halogenation, as the free boronic acid decomposes under these conditions. Deprotection employs mild oxidative conditions (NaIO₄/H₂O) or transesterification with phenylboronic acid, with the latter proving more compatible with halogenated systems [4].
Ethanolamine chelation presents a unique stabilization approach that simultaneously protects both functional groups through zwitterionic complex formation. The amino group coordinates to boron while the alcohol hydrogen-bonds with the phenolic oxygen, creating a crystalline complex that resists aerobic oxidation. This method enables long-term storage of the sensitive compound and simplifies purification—the complex precipitates directly from reaction mixtures, bypassing silica gel chromatography. Regeneration of the free boronic acid requires only mild acidification (pH 3-4) followed by extraction [7].
Table 3: Protecting Group Strategies for Boronic Acid and Phenol Functionalities
Protecting Group | Installation Reagent | Stability Advantages | Deprotection Conditions | Compatibility with Halogens |
---|---|---|---|---|
MIDA boronate | MIDA, reflux toluene | Silica-stable; prevents protodeboronation | pH 3.5 aqueous buffer | Excellent Cl/F compatibility |
Pinacol boronic ester | Pinacol, azeotropic removal | Lewis acid stable; crystalline | 1. NaIO₄/H₂O2. Transesterification | Good, but may migrate |
Ethanolamine chelate | Ethanolamine, EtOH | Air-stable; precipitates from mixture | pH 3-4, extraction | No interference |
MOM ether (phenol) | MOMCl, base | Stable to organometallics | Dilute HCl, THF | Potential F displacement risk |
TBS ether (phenol) | TBSCl, imidazole | Compatible with cryogenic reactions | TBAF, THF | Excellent retention |
Orthogonal protection strategies become essential when introducing multiple sensitive groups. The optimal sequence employs MOM protection of the phenolic hydroxyl prior to boronation, followed by MIDA protection of the boronic acid functionality. This approach enables:
The phenolic hydroxyl group requires protection during lithiation and Grignard formation steps to prevent deprotonation and subsequent boronic acid decomposition. MOM (methoxymethyl) ethers provide ideal protection with moderate steric demand and acid-labile cleavage profiles. Crucially, MOM protection must be installed after halogen placement but before boronic acid introduction, as the acidic conditions for MOM removal would degrade unprotected boronic acids. This sequential protection approach enables full synthetic flexibility while maintaining halogen positional integrity [5] [6].
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